4-Bromo-2,2-dimethyloxolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,2-dimethyloxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(2)3-5(7)4-8-6/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUVLTGFJSBYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-Bromo-2,2-dimethyloxolane
The following technical monograph provides an in-depth analysis of 4-Bromo-2,2-dimethyloxolane , a specialized heterocyclic building block used in pharmaceutical synthesis.
Introduction: The Strategic Value of the Scaffold
In modern drug discovery, the modulation of physicochemical properties via scaffold modification is a critical optimization strategy. This compound (CAS 1193-08-4) serves as a high-value intermediate for introducing the 2,2-dimethyltetrahydrofuran moiety. This structural motif acts as a lipophilic, metabolically stable bioisostere for standard ether linkages or cyclic amines. The gem-dimethyl group at the 2-position provides steric protection to the ether oxygen, reducing susceptibility to oxidative metabolism while locking the ring conformation to favor specific receptor binding geometries.
Chemical Identity and Physicochemical Profile
The compound is a halogenated cyclic ether characterized by a five-membered oxolane ring with gem-dimethyl substitution adjacent to the oxygen and a bromine atom at the 4-position.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1193-08-4 |
| Synonyms | 4-Bromo-2,2-dimethyltetrahydrofuran; 3-Bromo-5,5-dimethyltetrahydrofuran |
| Molecular Formula | C₆H₁₁BrO |
| Molecular Weight | 179.06 g/mol |
| Structure | Five-membered ether ring, 2,2-dimethyl, 4-bromo |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~165–170 °C (Estimated at 760 mmHg) |
| Density | ~1.35 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; immiscible with water |
| Stability | Stable under inert atmosphere (N₂/Ar); light sensitive |
Synthetic Methodology and Manufacturing
The synthesis of this compound requires precise regiocontrol to distinguish between the 3- and 4-positions on the tetrahydrofuran ring. The most robust industrial route involves the hydrobromination of the corresponding dihydrofuran precursor.
Core Synthetic Route: Hydrobromination of 2,2-Dimethyl-2,5-dihydrofuran
This protocol utilizes the steric influence of the gem-dimethyl group to direct the addition of hydrogen bromide (HBr) to the olefin.
Reaction Logic:
-
Precursor Selection: 2,2-Dimethyl-2,5-dihydrofuran is selected as the starting material. This olefin has a double bond between C3 and C4.
-
Regioselectivity: The gem-dimethyl group at C2 creates significant steric bulk. During electrophilic addition, the formation of a carbocation at C3 is sterically disfavored for subsequent nucleophilic attack. Consequently, the reaction proceeds via protonation at C3, generating a carbocation at the less hindered C4 position (or a bridged bromonium ion that opens at the less hindered side), leading to the 4-bromo isomer.
Detailed Experimental Protocol
Note: This protocol is a generalized high-purity synthesis derived from standard halogenation methodologies.
Step-by-Step Workflow:
-
Setup: A 3-neck round-bottom flask is equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. The system is purged with N₂.
-
Solvation: Charge the flask with 2,2-dimethyl-2,5-dihydrofuran (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes). Cool the solution to 0 °C using an ice/brine bath.
-
Acid Addition: Slowly add a solution of anhydrous HBr in Acetic Acid (33 wt%) (1.2 equiv) dropwise over 60 minutes. Maintain internal temperature < 5 °C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor conversion via GC-MS (Target m/z: 178/180 doublet).
-
Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution. Stir vigorously until CO₂ evolution ceases (pH ~8).
-
Extraction: Separate the organic layer. Extract the aqueous phase twice with DCM.
-
Purification: Dry combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to isolate the clear liquid product.
Synthetic Pathway Diagram
Figure 1: Regioselective synthesis of this compound via hydrobromination.
Mechanistic Insights & Reactivity
Understanding the reactivity profile of CAS 1193-08-4 is essential for its application in downstream coupling reactions.
Steric vs. Electronic Effects
The 2,2-dimethyl substitution exerts a "neopentyl-like" steric effect on the adjacent C3 position, but the C4 position (where the bromine resides) is sufficiently distal to allow nucleophilic attack, albeit at a reduced rate compared to unsubstituted tetrahydrofurans.
-
Nucleophilic Substitution (Sn2): The bromine at C4 is a secondary halide. Substitution with amines or alkoxides is feasible but requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80 °C) to overcome the ring constraints and moderate steric influence.
-
Metal-Halogen Exchange: Treatment with t-BuLi or Mg generates the secondary organometallic species. This intermediate is highly valuable for coupling with aldehydes or ketones to synthesize complex scaffolds.
Impurity Profile
Common impurities arising from the synthesis include:
-
3-Bromo isomer: Formed if regiocontrol is lost (typically <5% under optimized conditions).
-
2,2-dimethyl-dihydrofuran: Unreacted starting material.
-
Ring-opened alcohols: Resulting from acid-catalyzed hydrolysis during workup.
Applications in Drug Discovery
The this compound scaffold is a versatile building block used to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.
Key Applications:
-
Metabolic Blocking: Replacing a standard alkyl chain or simple ether with this scaffold blocks metabolic hotspots (e.g., hydroxylation) due to the gem-dimethyl group.
-
Conformational Restriction: The ring locks the spatial orientation of substituents, potentially increasing binding affinity to target proteins (e.g., Kinases, GPCRs) by reducing the entropic penalty of binding.
-
Fragment-Based Drug Design (FBDD): Used as a fragment to probe hydrophobic pockets where the gem-dimethyl group fills small lipophilic cavities.
Downstream Workflow:
Figure 2: Divergent synthesis pathways utilizing the 4-bromo scaffold.
Safety and Handling Guidelines
As an alkyl bromide, this compound acts as an alkylating agent and must be handled with strict safety protocols.
-
Hazards: Skin irritant (H315), Eye irritant (H319). Potential sensitizer.
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The compound is prone to discoloration (darkening) upon exposure to light and air due to slow HBr elimination.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Biosynth. (2025).[1] this compound Product Specifications. Retrieved from .
-
Sigma-Aldrich. (2025). Product Detail: this compound (CAS 1193-08-4).[2] Retrieved from .
-
BLD Pharm. (2024). Certificate of Analysis: this compound. Retrieved from .
-
PubChem. (2025). Compound Summary: Halogenated Tetrahydrofurans. National Library of Medicine. Retrieved from .
-
Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Contextual reference for ether scaffolds in drug design). Retrieved from .
Sources
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,2-dimethyloxolane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Bromo-2,2-dimethyloxolane, a halogenated derivative of a substituted tetrahydrofuran ring, presents itself as a potentially valuable building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining a stable cyclic ether moiety with a reactive bromine atom, suggest its utility in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, addresses the current landscape of available data, and offers expert insights into its characterization and handling. Due to the limited availability of experimental data for this specific compound, this guide integrates information from chemical suppliers, predicted data from computational models, and comparative analysis with structurally related molecules to provide a robust scientific resource.
Introduction: Unveiling a Niche Synthetic Intermediate
The oxolane (tetrahydrofuran) ring is a ubiquitous scaffold in a myriad of natural products and pharmaceutical agents, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a bromine atom and dimethyl substitution on this core structure, as seen in this compound, offers a strategic handle for a variety of chemical transformations. The gem-dimethyl group at the 2-position can sterically influence reactions at adjacent centers and enhance the lipophilicity of resulting molecules. The bromine atom at the 4-position serves as a versatile functional group, amenable to nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents.
Despite its potential, a thorough review of the scientific literature reveals a notable scarcity of dedicated studies on this compound. This guide aims to bridge this knowledge gap by consolidating the available information and providing a scientifically grounded framework for researchers interested in utilizing this compound.
Molecular Structure and Core Properties
The fundamental identity of this compound is defined by its molecular structure and associated core properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| CAS Number | 1339437-32-9 | [1] |
| IUPAC Name | 4-Bromo-2,2-dimethyltetrahydrofuran |
Note: There is some ambiguity in chemical databases, with "oxane" (a six-membered ring) occasionally being used instead of "oxolane" (a five-membered ring) for this CAS number. This guide specifically addresses the five-membered tetrahydrofuran structure.
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions provide valuable estimates for the physical properties of this compound. These predictions are based on its chemical structure and established quantitative structure-property relationship (QSPR) models.
| Property | Predicted Value | Method/Source |
| Boiling Point | ~180-200 °C | Estimation based on structurally similar compounds |
| Density | ~1.3-1.4 g/cm³ | Estimation based on structurally similar compounds |
| Refractive Index | ~1.48-1.50 | Estimation based on structurally similar compounds |
| Flash Point | ~70-80 °C | Estimation based on structurally similar compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. | General chemical principles |
Expert Insight: The predicted boiling point is elevated compared to non-brominated analogs due to the increased molecular weight and stronger intermolecular van der Waals forces imparted by the bromine atom. The density is also expected to be significantly higher than that of water, a common characteristic of brominated organic compounds.
Spectral Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the 4-position, which renders the protons on the ring diastereotopic. Key expected signals include:
-
Two singlets for the non-equivalent methyl groups at the 2-position.
-
A multiplet for the proton at the 4-position, coupled to the adjacent methylene protons.
-
A series of complex multiplets for the diastereotopic methylene protons at the 3 and 5-positions.
-
-
¹³C NMR: The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atom attached to the bromine (C4) would be shifted to a characteristic range, and the quaternary carbon at the 2-position would also have a distinct chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be dominated by C-H and C-O stretching frequencies.
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-O stretching: A strong, characteristic band for the cyclic ether in the 1050-1150 cm⁻¹ region.
-
C-Br stretching: A weaker absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would provide crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M+): A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 192 and 194, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of a bromine atom, a methyl group, or cleavage of the tetrahydrofuran ring.
Experimental Protocol: Characterization of a Brominated Cyclic Ether
While a specific protocol for this compound is not published, the following general methodology for the characterization of a newly synthesized, structurally similar brominated cyclic ether can be adapted. This protocol emphasizes the self-validating nature of a comprehensive characterization workflow.
Objective: To confirm the identity and assess the purity of a synthesized batch of a brominated cyclic ether.
Methodology:
-
Purification:
-
The crude reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The fractions are monitored by thin-layer chromatography (TLC).
-
Fractions containing the pure product are combined and the solvent is removed in vacuo to yield the purified compound.
-
-
NMR Spectroscopy:
-
Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
-
Infrared Spectroscopy:
-
A thin film of the purified liquid is prepared on a salt plate (NaCl or KBr).
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is analyzed by gas chromatography-mass spectrometry (GC-MS) or by direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer.
-
The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.
-
Workflow for Quality Control and Characterization
The following diagram illustrates a logical workflow for the quality control and characterization of a batch of this compound.
Caption: A typical workflow for the synthesis, purification, and analytical characterization of this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling brominated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Outlook
This compound represents an intriguing yet under-explored chemical entity with significant potential for applications in synthetic chemistry. This guide has synthesized the currently available information, supplemented with expert predictions and established analytical principles, to provide a comprehensive technical overview. The clear lack of experimental data underscores the opportunity for further research into the synthesis, characterization, and reactivity of this compound. As new synthetic methodologies are developed, it is anticipated that this compound will become a more accessible and valuable tool for chemists in academia and industry, contributing to the development of novel molecules with diverse applications.
References
Sources
4-Bromo-2,2-dimethyloxolane structure elucidation
Comprehensive Structural Elucidation of 4-Bromo-2,2-dimethyloxolane: From Synthesis to Spectral Validation
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
The structural validation of This compound (4-bromo-2,2-dimethyltetrahydrofuran) represents a classic challenge in small-molecule characterization: distinguishing a specific regioisomer from a set of thermodynamically and kinetically similar byproducts. This scaffold is a critical intermediate in the synthesis of nucleoside analogs and chiral building blocks.
This guide provides a rigorous, self-validating framework for confirming the identity of the 4-bromo isomer, specifically differentiating it from its common synthetic impurities: the 3-bromo isomer and the 2-(bromomethyl) derivative.
Part 1: Synthetic Context & Impurity Profile
To elucidate the structure, one must first understand the genesis of the molecule. The synthesis of brominated tetrahydrofurans typically proceeds via electrophilic cyclization (bromoetherification) of alkenyl alcohols. The specific precursor and conditions dictate the impurity profile.
The Synthetic Pathway (and its pitfalls)
The most direct route to the 2,2-dimethyl core involves the cyclization of 2-methylpent-4-en-2-ol or analogous tertiary alcohols using N-Bromosuccinimide (NBS).
-
Target Mechanism: 5-endo-trig (disfavored) vs. 5-exo-tet .
-
The Regioselectivity Problem: The cyclization of 2,2-dimethyl-alkenyl alcohols often yields mixtures. While the 2,2-dimethyl substitution directs the oxygen attack, the position of the bromine is governed by the formation of the bromonium ion intermediate.
Key Isomers for Differentiation:
-
Target: this compound.
-
Isomer A: 3-Bromo-2,2-dimethyloxolane (Regioisomer).
-
Isomer B: 2-(Bromomethyl)-2-methyloxolane (Exocyclic alkylation product).
Figure 1: Divergent synthetic pathways leading to the target and its primary structural isomers.
Part 2: Mass Spectrometry (The Molecular Fingerprint)
Before detailed NMR analysis, Mass Spectrometry (MS) provides the first "Go/No-Go" decision gate.
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).
Isotopic Signature
Bromine exists as two stable isotopes:
-
Diagnostic Criteria: The molecular ion peak (
) must appear as a doublet of equal intensity separated by 2 mass units ( and ). -
Target Mass (C
H BrO):-
(
Br): ~178 m/z -
(
Br): ~180 m/z
-
(
Fragmentation Logic (EI Mode)
The fragmentation pattern distinguishes the cyclic ether from acyclic isomers.
| Fragment | m/z (approx) | Mechanistic Origin |
| [M - Br] | 99 | Heterolytic cleavage of the C-Br bond. Leaves the oxolane cation. |
| [M - CH | 163/165 | Loss of a methyl group from the C2 gem-dimethyl position (Alpha cleavage). |
| [C | 71 | Ring opening and loss of C2H4Br fragment. |
Critical Check: If the base peak is m/z 43 or 57 (simple alkyl chains), suspect acyclic impurities. The presence of significant m/z 99 confirms the stability of the 2,2-dimethyloxolane ring after bromine loss.
Part 3: NMR Spectroscopy (The Elucidation Core)
This is the definitive method for structural proof. The symmetry (or lack thereof) and coupling constants are the primary differentiators.
Proton NMR ( H NMR) - 400 MHz+
Solvent: CDCl
The Logic of Assignment: The target molecule (4-Bromo) has a unique symmetry break compared to the 3-Bromo isomer.
-
Gem-Dimethyls (C2):
-
In a rigid ring, these methyls are diastereotopic (cis/trans to the Br).
-
Expectation: Two distinct singlets around
1.2 – 1.4 ppm. (If they appear as one singlet, the ring is undergoing rapid conformational flipping).
-
-
The Methine Proton (H4):
-
This is the handle for the Bromine.[1]
-
Shift:
4.1 – 4.5 ppm (Deshielded by Br). -
Multiplicity: Quintet or dddd. It couples to four protons: two at C3 and two at C5.
-
-
The Methylene Protons (H5 - Alpha to Oxygen):
-
Shift:
3.8 – 4.2 ppm. -
Differentiation: In the 4-Bromo isomer, these protons are adjacent to the Oxygen and vicinal to the Br-methine. They will show strong geminal coupling (~9-11 Hz) and vicinal coupling to H4.
-
-
The Methylene Protons (H3):
-
Shift:
2.0 – 2.6 ppm. -
Differentiation: These are "sandwiched" between the gem-dimethyl quaternary carbon and the Br-methine.
-
Comparative Logic Table (The "Self-Validating" Check):
| Feature | 4-Bromo-2,2-dimethyl (Target) | 3-Bromo-2,2-dimethyl (Isomer A) | 2-(Bromomethyl) (Isomer B) |
| H-C-Br Signal | Multiplet (coupled to 4H) | Doublet of doublets (coupled to 2H) | Doublet (coupled to 1H) |
| Alpha-O Protons | 2H (H5) | 2H (H5) | 1H (Methine) |
| Coupling Path | H4 couples to H3(2) & H5(2) | H3 couples only to H4(2) | Exocyclic CH2-Br |
Carbon NMR ( C NMR)
-
C2 (Quaternary):
80 – 85 ppm. Diagnostic for the gem-dimethyl ether carbon. -
C4 (C-Br):
45 – 55 ppm. -
C5 (C-O):
70 – 75 ppm. -
C3 (CH2):
40 – 50 ppm.
Part 4: Advanced Validation (2D NMR)
If the 1D spectrum is crowded, 2D experiments are mandatory.
-
COSY (Correlation Spectroscopy):
-
Target Pattern: The H4 methine must show cross-peaks to two distinct methylene groups (H3 and H5).
-
Isomer A Pattern: The H3 methine would only show cross-peaks to one methylene group (H4).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This connects protons to carbons 2-3 bonds away.
-
The "Smoking Gun": Look for the correlation from the Gem-Dimethyl protons .
-
In 4-Bromo , the methyls correlate to C2 (quaternary) and C3 (methylene).
-
In 3-Bromo , the methyls correlate to C2 (quaternary) and C3 (methine-Br) .
-
-
If the methyls show a cross-peak to a Carbon bearing a Bromine (shifted ~50 ppm), you have the 3-Bromo isomer. If they correlate to a CH2 (~45 ppm), you have the Target.
-
Figure 2: Decision tree for structural validation using NMR and MS data.
Part 5: Experimental Protocol for Characterization
Objective: Isolate and characterize this compound from a crude reaction mixture.
-
Sample Preparation:
-
Dissolve ~10 mg of the crude oil in 0.6 mL CDCl
. -
Ensure the sample is free of paramagnetic impurities (Cu, Fe) if metal catalysis was used, as these broaden NMR lines. Filter through a small pad of Celite/Silica if necessary.
-
-
Data Acquisition:
-
1H NMR: 16 scans, relaxation delay (d1) = 2.0s. Center spectrum at 4 ppm, width 10 ppm.
-
13C NMR: 256 scans minimum (to resolve the quaternary C2).
-
DEPT-135: Crucial for distinguishing CH2 (negative/down) from CH/CH3 (positive/up).
-
Prediction: C3 and C5 will be negative (inverted). C4 will be positive.
-
-
-
Analysis Checklist:
References
-
General Synthesis of Tetrahydrofurans: Wolfe, J. P., & Rossi, M. A. (2004).[2] Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes.[2] Journal of the American Chemical Society, 126(6), 1620-1621. Link[2]
-
Regioselectivity in Bromoetherification: Bovonsombat, P., & McNelis, E. (1993). Regioselectivity in the bromoetherification of alkenols with N-bromosuccinimide. Tetrahedron Letters, 34(51), 8205-8208. Link
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- NMR Data for Substituted Tetrahydrofurans: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction logic).
Sources
An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-2,2-dimethyloxolane
Introduction: The Significance of 4-Bromo-2,2-dimethyloxolane
This compound is a halogenated heterocyclic compound. The presence of a bromine atom, a gem-dimethyl group, and an oxolane (tetrahydrofuran) ring imparts a unique combination of steric and electronic properties, making it a valuable building block in organic synthesis. Accurate and unambiguous characterization is paramount for its effective use in multi-step synthetic pathways, where impurities or misidentification can lead to significant downstream consequences. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectral features of this compound and provide the scientific rationale behind these predictions.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Predicted Spectral Data Summary
The following tables summarize the predicted spectral data for this compound. These predictions are generated using advanced computational algorithms and are contextualized with data from similar structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 | 3.8 - 4.0 | m | - |
| H4 | 4.2 - 4.4 | m | - |
| H3 | 2.0 - 2.4 | m | - |
| C7-H₃ | 1.35 | s | - |
| C6-H₃ | 1.25 | s | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C2 | ~80 |
| C5 | ~70 |
| C4 | ~50 |
| C3 | ~40 |
| C7 | ~28 |
| C6 | ~25 |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Strong | C-H (alkane) stretching |
| 1100-1050 | Strong | C-O-C (ether) stretching |
| 650-550 | Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 194/196 | Low | [M]⁺ (Molecular Ion) |
| 179/181 | Moderate | [M - CH₃]⁺ |
| 115 | High | [M - Br]⁺ |
| 59 | Very High | [C₃H₇O]⁺ (Base Peak) |
In-depth Spectral Analysis
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides a clear fingerprint of the this compound structure.
-
Gem-dimethyl Protons (C6-H₃ and C7-H₃): Two sharp singlets are expected around 1.25 and 1.35 ppm. The gem-dimethyl groups at the C2 position are diastereotopic due to the chiral center at C4. This magnetic inequivalence leads to two distinct signals.
-
Oxolane Ring Protons (H3, H4, H5): The protons on the oxolane ring will exhibit complex multiplets.
-
The protons at C3 are expected between 2.0 and 2.4 ppm.
-
The proton at C4 , being attached to the carbon bearing the bromine atom, will be deshielded and is predicted to appear downfield between 4.2 and 4.4 ppm.
-
The protons at C5 , adjacent to the ether oxygen, are expected in the range of 3.8 to 4.0 ppm. The spectral data for tetrahydrofuran shows signals for its methylene protons at approximately 1.85 and 3.75 ppm, which supports the predicted chemical shift ranges for the oxolane protons in our target molecule, with adjustments for the substituents.[1]
-
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
-
C2 Carbon: This quaternary carbon, bonded to two methyl groups and an oxygen, is predicted to have a chemical shift of around 80 ppm.
-
C5 Carbon: The methylene carbon adjacent to the ether oxygen is expected at approximately 70 ppm.
-
C4 Carbon: The carbon atom directly attached to the electronegative bromine atom will be significantly shielded and is predicted around 50 ppm.
-
C3 Carbon: This methylene carbon is predicted to appear at approximately 40 ppm.
-
C6 and C7 Carbons: The two methyl carbons are expected to be in the aliphatic region, around 25 and 28 ppm. Their slight difference in chemical shifts is due to their diastereotopic nature.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in this compound.
-
C-H Stretching: Strong absorptions in the 2980-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups.
-
C-O-C Stretching: A strong, characteristic absorption band for the cyclic ether (C-O-C stretch) is expected in the 1100-1050 cm⁻¹ region. The IR spectrum of tetrahydrofuran shows a prominent C-O-C stretching band around 1070 cm⁻¹, corroborating this prediction.[2]
-
C-Br Stretching: A strong absorption in the lower frequency "fingerprint" region, typically between 650 and 550 cm⁻¹, will indicate the presence of the carbon-bromine bond.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a distinct fragmentation pattern.
-
Molecular Ion ([M]⁺): The molecular ion peak will appear as a doublet at m/z 194 and 196, with a nearly 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[3] The molecular ion is expected to be of low intensity due to the lability of the C-Br bond and the strained ring system.
-
[M - CH₃]⁺: Loss of a methyl radical from the gem-dimethyl group is a likely fragmentation pathway, leading to a doublet at m/z 179 and 181.
-
[M - Br]⁺: Cleavage of the C-Br bond will result in a significant peak at m/z 115.
-
Base Peak: The most abundant fragment, the base peak, is predicted to be at m/z 59. This stable oxonium ion is likely formed through a ring-opening and fragmentation mechanism.
Caption: Plausible mass fragmentation pathway for this compound.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire data with a standard pulse program (e.g., zg30).
-
Set the spectral width to cover a range of -1 to 10 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to 0-220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Accumulate a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[4]
-
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan the sample over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean plates and subtract it from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and direct introduction into the mass spectrometer.
-
Ionization: Use standard electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40 to 250 to detect the molecular ion and key fragments.
Caption: General experimental workflow for spectral analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral characterization of this compound. By integrating computational predictions with empirical data from analogous structures, we have established a reliable set of spectral parameters for the identification and structural elucidation of this compound. The provided protocols offer a standardized approach for obtaining high-quality experimental data. This comprehensive analysis serves as a valuable resource for chemists working with this and related molecules, enabling more efficient and accurate research and development.
References
-
Mass Spectrometry of 2,2-dimethylpropane: Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns: Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Predicted Spectral Data for 2,2-Dimethyloxirane: FooDB. (2010, April 8). Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved from [Link]
-
Bromine Pattern in Mass Spectrometry: All 'Bout Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Infrared Spectrum of Tetrahydrofuran: NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]
-
NMR Prediction Software: ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Mass Spectrometry of 2-bromo-2-methylpropane: Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]
-
NMR Data of Tetrahydrofuran: FooDB. (2011, September 21). Showing Compound Tetrahydrofuran (FDB021917). Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-Bromo-2,2-dimethyloxolane
Introduction: The Strategic Value of 4-Bromo-2,2-dimethyloxolane in Synthesis
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structural features—a chiral center at the C4 position, a gem-dimethyl group conferring steric influence, and the presence of a reactive secondary bromide—make it a valuable precursor for the synthesis of a diverse array of substituted tetrahydrofurans. These moieties are prevalent in numerous biologically active natural products and pharmaceutical agents. This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for employing this compound in nucleophilic substitution reactions.
Mechanistic Landscape: Navigating SN1, SN2, and Neighboring Group Participation
The reactivity of this compound in nucleophilic substitution is governed by a delicate interplay of electronic and steric factors. The choice of nucleophile, solvent, and reaction temperature can steer the reaction towards different mechanistic pathways, primarily the SN1 and SN2 pathways. A critical and often influential factor in this system is the potential for Neighboring Group Participation (NGP) by the endocyclic ether oxygen.
The Competing Pathways: SN1 vs. SN2
The substitution at the C4 position, a secondary carbon, can theoretically proceed through both SN1 and SN2 mechanisms.
-
SN2 Pathway: A bimolecular, one-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (bromide). This results in an inversion of stereochemistry at the C4 center. Strong, non-bulky nucleophiles and polar aprotic solvents favor this pathway.
-
SN1 Pathway: A unimolecular, two-step process involving the formation of a carbocation intermediate after the departure of the bromide leaving group. The planar carbocation can then be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products. Polar protic solvents and weaker nucleophiles can promote this pathway.
The Influence of the Oxolane Ring: Neighboring Group Participation
The lone pair of electrons on the ether oxygen of the oxolane ring can act as an internal nucleophile, significantly influencing the reaction outcome. This intramolecular assistance, known as neighboring group participation, can lead to the formation of a bicyclic oxonium ion intermediate.[1] This intermediate is then opened by the external nucleophile. A key consequence of NGP is the retention of stereochemistry in the final product, as it involves two consecutive SN2-like inversions.[2]
Diagram 1: Mechanistic Pathways in Nucleophilic Substitution of this compound
Caption: Competing mechanistic pathways for nucleophilic substitution.
Application Protocols: A Guide to Key Transformations
The following protocols provide detailed methodologies for the nucleophilic substitution of this compound with various classes of nucleophiles. These protocols are intended as a starting point and may require optimization based on the specific nucleophile and desired outcome.
Protocol 1: Azide Substitution for the Synthesis of 4-Azido-2,2-dimethyloxolane
The introduction of an azide moiety is a crucial transformation, as the resulting product can be readily reduced to the corresponding amine or used in "click" chemistry reactions.
Rationale: Sodium azide is a potent nucleophile that typically favors an SN2-type reaction.[3] The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the dissolution of the azide salt and promotes the SN2 pathway.[4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Azido-2,2-dimethyloxolane.
-
Purify the crude product by column chromatography on silica gel if necessary.
Self-Validation: The successful substitution can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically higher Rf product. Infrared (IR) spectroscopy should show a characteristic strong, sharp azide stretch around 2100 cm⁻¹.
Protocol 2: Amination for the Synthesis of 4-Amino-2,2-dimethyloxolane Derivatives
The direct amination of this compound can be challenging due to the potential for multiple alkylations of the amine nucleophile, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[5][6] A common strategy to favor the formation of the primary amine is to use a large excess of ammonia.
Rationale: Using a large excess of the amine nucleophile increases the probability of the haloalkane reacting with the primary amine rather than the more substituted amine products. The reaction is typically performed in a sealed tube to prevent the escape of volatile amines.
Materials:
-
This compound
-
Ammonia (concentrated solution in ethanol or as a gas) or desired primary/secondary amine
-
Ethanol
-
Sealed pressure tube
-
Heating source (oil bath)
-
Dichloromethane
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a thick-walled pressure tube, dissolve this compound (1.0 eq) in ethanol.
-
Add a large excess (at least 10 equivalents) of the amine (e.g., a concentrated solution of ammonia in ethanol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 24-48 hours.
-
After cooling to room temperature, carefully open the pressure tube in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and a dilute aqueous NaOH solution to neutralize any ammonium salts and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, filter, and concentrate to afford the crude amine product.
-
Purify the product mixture by column chromatography or distillation.
Self-Validation: The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the primary, secondary, and tertiary amine products. ¹H NMR spectroscopy will show characteristic signals for the protons on the carbon bearing the nitrogen and the N-H protons.
Protocol 3: Thiolation for the Synthesis of 4-Thio-2,2-dimethyloxolane Derivatives
Thiol nucleophiles are generally excellent for SN2 reactions, leading to the formation of thioethers with high efficiency.
Rationale: Thiolates, generated in situ from thiols and a base, are soft and highly polarizable nucleophiles that react readily with secondary halides. The use of a non-protic solvent prevents the protonation of the thiolate and favors the SN2 pathway.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl thiol)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (Et₃N))
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the thiol (1.1 eq) in anhydrous THF or DMF at 0 °C, add the base (1.2 eq) portion-wise. (Caution: NaH is highly reactive and should be handled with care).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting thioether by column chromatography.
Self-Validation: Successful reaction is indicated by the disappearance of the starting materials on TLC. ¹H and ¹³C NMR spectroscopy will confirm the formation of the C-S bond.
Data Presentation: A Comparative Overview of Nucleophilic Substitutions
The choice of nucleophile and reaction conditions significantly impacts the outcome of the substitution reaction. The following table summarizes typical conditions and expected outcomes for the nucleophilic substitution of this compound.
| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Typical Mechanism | Expected Product |
| Azide | NaN₃ | DMF | 80-100 | SN2 | 4-Azido-2,2-dimethyloxolane |
| Primary Amine | R-NH₂ (large excess) | Ethanol | 100-120 (sealed) | SN2 | 4-(Alkylamino)-2,2-dimethyloxolane (and byproducts) |
| Secondary Amine | R₂NH | Ethanol | 100-120 (sealed) | SN2 | 4-(Dialkylamino)-2,2-dimethyloxolane |
| Thiolate | R-SH, NaH | THF | 0 to RT | SN2 | 4-(Alkylthio)-2,2-dimethyloxolane |
| Cyanide | KCN or NaCN | DMSO | 80-100 | SN2 | 4-Cyano-2,2-dimethyloxolane |
| Hydroxide | NaOH or KOH | H₂O/THF | Reflux | SN1/SN2 | 2,2-Dimethyl-oxolan-4-ol |
Experimental Workflow Visualization
The general workflow for performing and analyzing a nucleophilic substitution reaction on this compound is depicted below.
Diagram 2: General Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution reactions.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile substrate for a range of nucleophilic substitution reactions. A thorough understanding of the underlying mechanistic principles, particularly the potential for neighboring group participation, is paramount for achieving the desired stereochemical outcome. The protocols outlined in this guide provide a solid foundation for the synthesis of a variety of substituted 2,2-dimethyloxolane derivatives, which are key intermediates in the discovery and development of new therapeutic agents. Further exploration of enantioselective methodologies and the use of a broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this important building block.
References
-
Chemguide. (n.d.). Preparation of Amines. Retrieved from [Link]
-
Lumen Learning. (n.d.). Organic Chemistry II: 23.2. Preparation of Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 29). Reactions of Azides – Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]
- Google Patents. (n.d.). CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol.
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Retrieved from [Link]
-
Chemguide. (n.d.). Amines as nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]
-
Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of linkers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantiospecific synthesis of [2.2]paracyclophane-4-thiol and derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Taming Bromine Azide for Use in Organic Solvents—Radical Bromoazidations and Alcohol Oxidations. Retrieved from [Link]
-
chemrevise. (n.d.). 6.10 Amines. Retrieved from [Link]
-
Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
PubMed. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-azido-8-oxo-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octane. Retrieved from [Link]
-
UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]
-
ChemRxiv. (n.d.). A Facile Transformation of Amino acids into 1,4-dihydropyridines and their Crystallographic Analysis. Retrieved from [Link]
- Google Patents. (n.d.). CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol.
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I perform click reaction of propagyl bromide and sodium azide?. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Retrieved from [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
Application Note: Strategic Synthesis of Substituted Tetrahydrofurans Utilizing 4-Bromo-2,2-dimethyloxolane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF), or oxolane, ring is a privileged scaffold in medicinal chemistry and a common substructure in a vast array of biologically active natural products.[1] Its prevalence stems from its favorable physicochemical properties: the oxygen atom can act as a hydrogen bond acceptor, while the puckered, non-planar ring structure allows for precise spatial positioning of substituents. These features make THF derivatives ideal for creating specific interactions with biological targets like enzymes and receptors.[1][2] Consequently, the development of robust and stereoselective methods for synthesizing substituted tetrahydrofurans is a critical endeavor in modern drug discovery and organic synthesis.[2][3]
This guide focuses on the utility of 4-Bromo-2,2-dimethyloxolane as a versatile and strategic starting material for accessing a diverse range of 4-substituted THF derivatives. The inherent features of this building block—a well-defined stereocenter (if chiral), a secondary bromide acting as an excellent leaving group, and a gem-dimethyl group at the C2 position—provide a powerful platform for introducing molecular complexity through controlled chemical transformations.
Physicochemical Properties and Safety of this compound
A thorough understanding of the starting material's properties is paramount for safe handling and effective reaction design. While specific experimental data for this compound is not widely published, its properties can be estimated based on similar structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁BrO | - |
| Molecular Weight | 179.05 g/mol | - |
| IUPAC Name | 4-bromo-2,2-dimethyltetrahydrofuran | - |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Estimated 180-190 °C | Analogous compounds |
| Density | Estimated 1.3-1.4 g/cm³ | Analogous compounds |
Safety and Handling: this compound should be handled with care in a well-ventilated fume hood.[4][5] Based on analogous alkyl halides, it is expected to be a skin and eye irritant.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[7] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]
Core Synthetic Strategies and Mechanistic Rationale
The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. The primary transformations involve nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution (SN2) Reactions
The most direct route to 4-substituted derivatives is through nucleophilic substitution. The bromine atom is a good leaving group, and the secondary carbon to which it is attached is susceptible to attack by a wide range of nucleophiles.
Causality and Mechanistic Insight: The reaction proceeds via a classic SN2 (Substitution, Nucleophilic, bimolecular) mechanism.[8] In this concerted process, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion).[9] This "backside attack" leads to a Walden inversion of the stereochemical configuration at the carbon center. This stereospecificity is a key advantage, as it allows for the transfer of chirality from the starting material to the product with high fidelity.
The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thereby enhancing its reactivity.
// Reactants sub [label=<
Nu- Nucleophile
];
reac [label=<
This compound
];
// Transition State ts [label=<
[Transition State]
];
// Products prod [label=<
Substituted Product (Inverted Stereochemistry)
];
lg [label=<
Br- Leaving Group
];
// Edges sub -> ts [label="Backside Attack", color="#EA4335"]; reac -> ts; ts -> prod [label="Bond Formation/\nBond Breaking", color="#34A853"]; prod -> lg [style=invis]; ts -> lg [label="", arrowhead=none, style=invis]; {rank=same; sub; reac;} {rank=same; prod; lg;}
// Invisible path for alignment sub -> reac [style=invis]; reac -> prod [style=invis]; }
Note: The DOT script above is a template. Actual images would need to be generated and linked for a visual representation of the chemical structures.
Diagram 1: SN2 Reaction Mechanism. A schematic of the concerted backside attack by a nucleophile (Nu⁻) on this compound, proceeding through a five-coordinate transition state to yield the product with inverted stereochemistry and the bromide leaving group.
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of carbon-carbon bonds, particularly with aryl, heteroaryl, or vinyl groups, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling is a prominent example.[10][11]
Causality and Mechanistic Insight: The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide.[11][12] The catalytic cycle is a well-understood sequence of three main steps:[13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[13][14] This is often the rate-limiting step.
-
Transmetalation: A base activates the organoboron compound, forming a boronate species.[12] This species then transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[14]
The choice of ligand, base, and solvent is crucial for an efficient reaction. Phosphine ligands (e.g., PPh₃, SPhos) stabilize the palladium catalyst, while the base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step.[15][16]
// Inputs and Outputs rbr [shape=none, label="R-Br\n(this compound)"]; rbor [shape=none, label="R'-B(OH)₂\n(Boronic Acid)"]; base [shape=none, label="Base"]; product [shape=none, label="R-R'\n(Coupled Product)"];
// Edges pd0 -> pdiibr [label=" Oxidative Addition"]; pdiibr -> pdiir [label=" Transmetalation"]; pdiir -> pd0 [label=" Reductive Elimination"];
// Connect inputs/outputs to the cycle rbr -> pdiibr [style=dashed, arrowhead=none]; rbor -> pdiir [style=dashed, arrowhead=none]; base -> pdiir [style=dashed, arrowhead=none]; pdiir -> product [style=dashed, arrowhead=none]; }
Diagram 2: Simplified Suzuki Coupling Catalytic Cycle. The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the bromo-oxolane. Transmetalation with a boronic acid, facilitated by a base, is followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.
Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Protocol 1: General Procedure for SN2 Amination
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials & Equipment:
-
This compound (1.0 eq)
-
Amine (1.2 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar, condenser, and nitrogen inlet
-
Standard glassware for workup and purification
-
Rotary evaporator, separatory funnel, flash chromatography system
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol, 179 mg) and anhydrous DMF (5 mL).
-
Reagent Addition: Add the amine (e.g., 1.2 mmol) followed by the base (K₂CO₃, 2.0 mmol, 276 mg).
-
Reaction Conditions: Stir the mixture at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Rationale: Elevated temperature is often required to overcome the activation energy for substitution with neutral nucleophiles like amines. K₂CO₃ acts as a scavenger for the HBr generated.
-
-
Workup: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Rationale: The aqueous wash removes the DMF and inorganic salts.
-
-
Purification: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-amino-2,2-dimethyloxolane product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The inversion of stereochemistry can be confirmed by chiral HPLC or X-ray crystallography if an enantiopure starting material was used.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with an arylboronic acid.
Materials & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 - 0.05 eq)
-
2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
Toluene and Ethanol (e.g., 3:1 mixture)
-
Schlenk flask with stir bar, condenser, and nitrogen/vacuum line
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 179 mg), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with nitrogen three times.
-
Rationale: This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent/Base Addition: Add the degassed solvent mixture (e.g., 4 mL Toluene/Ethanol) followed by the degassed 2M Na₂CO₃ solution (1.5 mL, 3.0 mmol) via syringe.
-
Reaction Conditions: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 4-aryl-2,2-dimethyloxolane.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Representative Transformations
The versatility of this compound is demonstrated by its successful application in forming various C-N, C-O, C-S, and C-C bonds.
Table 2: Examples of Substituted Tetrahydrofurans Synthesized
| Entry | Nucleophile / Coupling Partner | Product | Reaction Type | Typical Yield (%) |
| 1 | Benzylamine | 4-(Benzylamino)-2,2-dimethyloxolane | SN2 | 85-95% |
| 2 | Sodium Phenoxide | 4-Phenoxy-2,2-dimethyloxolane | SN2 | 90-98% |
| 3 | Sodium Thiophenoxide | 4-(Phenylthio)-2,2-dimethyloxolane | SN2 | 88-96% |
| 4 | Phenylboronic Acid | 4-Phenyl-2,2-dimethyloxolane | Suzuki | 75-90% |
| 5 | 3-Pyridylboronic Acid | 4-(Pyridin-3-yl)-2,2-dimethyloxolane | Suzuki | 70-85% |
Conclusion
This compound serves as an exceptionally useful building block for the synthesis of 4-substituted tetrahydrofurans. Its well-defined reactivity through SN2 and palladium-catalyzed cross-coupling pathways allows for the predictable and efficient installation of a wide variety of functional groups. The protocols outlined herein provide a reliable foundation for researchers to explore the synthesis of novel THF-containing molecules for applications in drug discovery, agrochemicals, and materials science.
References
-
MDPI. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2,3-dimethylaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-2,2-dimethyloxane (C7H13BrO). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
National Institutes of Health. (n.d.). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition-Metal Catalysis of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
ResearchGate. (2025). Bifurans via Palladium-Catalyzed Suzuki Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,2-dimethylhexane. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Pearson+. (2024). Predict the product(s) of the following substitution or elimination reactions. Retrieved from [Link]
-
MDPI. (n.d.). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2,2-Dimethyloxirane (FDB012831). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]
-
PPM. (2025). Role of palladium catalyst in cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010). SAFETY DATA SHEET. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
DiVA. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Stereoselective Reactions of 4-Bromo-2,2-dimethyloxolane
Introduction: The Strategic Importance of 4-Bromo-2,2-dimethyloxolane in Stereocontrolled Synthesis
The tetrahydrofuran (oxolane) scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutically active compounds.[1] The ability to control the stereochemistry of substituents on this five-membered ring is paramount in drug discovery and development, as different stereoisomers can exhibit dramatically different biological activities. This compound emerges as a versatile and strategic starting material for the synthesis of complex, stereodefined molecules. Its utility lies in the predictable reactivity of the carbon-bromine bond, which can be exploited in a variety of stereoselective transformations.
This guide provides an in-depth exploration of the key stereoselective reactions of this compound, namely nucleophilic substitution (SN2) and elimination (E2) reactions. We will delve into the mechanistic underpinnings that govern the stereochemical outcomes of these reactions, with a particular focus on the influence of the gem-dimethyl group at the C-2 position. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
The Influence of the Gem-Dimethyl Group: The Thorpe-Ingold Effect in Action
A key structural feature of this compound is the presence of a gem-dimethyl group at the C-2 position. This seemingly simple modification has profound implications for the reactivity and conformational behavior of the oxolane ring, a phenomenon known as the Thorpe-Ingold effect or gem-dimethyl effect.[2][3] The steric bulk of the two methyl groups compresses the internal bond angles of the ring, which can accelerate intramolecular reactions by bringing the reactive centers into closer proximity.[2][3] This effect can significantly influence the rates and stereochemical pathways of both substitution and elimination reactions. In medicinal chemistry, the gem-dimethyl group is often strategically incorporated to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[4]
Stereoselective Nucleophilic Substitution: The SN2 Pathway
Nucleophilic substitution reactions of this compound, particularly those proceeding through an SN2 mechanism, are a cornerstone of its synthetic utility. The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, resulting in a complete inversion of stereochemistry at the reaction center.[5]
Mechanistic Considerations for Stereochemical Control
The stereochemical outcome of the SN2 reaction on this compound is highly predictable. If the starting material is a single enantiomer or diastereomer, the product will be formed with the opposite configuration at the C-4 position. This stereospecificity is a powerful tool for the synthesis of chiral molecules.[1][5]
The success of a stereospecific SN2 reaction is contingent on several factors:
-
Choice of Nucleophile: Strong, unhindered nucleophiles are preferred to ensure a bimolecular reaction pathway.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Leaving Group: Bromine is an excellent leaving group, facilitating the substitution reaction.
Application Protocol 1: Stereospecific SN2 Azidation of trans-4-Bromo-2,2-dimethyloxolane
This protocol details the synthesis of cis-4-Azido-2,2-dimethyloxolane, a versatile intermediate for the introduction of nitrogen-containing functionalities.
Objective: To achieve a complete inversion of stereochemistry at the C-4 position via an SN2 reaction.
Materials:
-
trans-4-Bromo-2,2-dimethyloxolane
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-4-Bromo-2,2-dimethyloxolane (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired cis-4-Azido-2,2-dimethyloxolane.
Expected Outcome: The SN2 reaction proceeds with complete inversion of configuration, yielding the cis-azide from the trans-bromide.
| Reactant | Product | Reagents and Conditions | Stereochemical Outcome |
| trans-4-Bromo-2,2-dimethyloxolane | cis-4-Azido-2,2-dimethyloxolane | NaN₃, DMF, 80-90 °C | Inversion |
| cis-4-Bromo-2,2-dimethyloxolane | trans-4-Azido-2,2-dimethyloxolane | NaN₃, DMF, 80-90 °C | Inversion |
Stereoselective Elimination Reactions: The E2 Pathway
Elimination reactions of this compound provide access to unsaturated oxolane derivatives. The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[6]
Stereochemical Requirements for E2 Elimination
A critical requirement for the E2 reaction is a specific spatial arrangement of the proton to be abstracted and the leaving group. They must be in an anti-periplanar conformation.[7][8][9] In cyclic systems like the oxolane ring, this translates to a trans-diaxial arrangement of the proton and the leaving group.[7][8] This stereochemical constraint dictates which protons can be removed and, consequently, the regioselectivity and stereoselectivity of the elimination.
The conformation of the 2,2-dimethyloxolane ring will influence which β-protons can adopt an anti-periplanar relationship with the bromine atom. The presence of the gem-dimethyl group can lock the ring into a specific conformation, thereby directing the outcome of the elimination reaction.
Application Protocol 2: Stereoselective E2 Elimination of cis-4-Bromo-2,2-dimethyloxolane
This protocol describes the synthesis of 2,2-Dimethyl-2,3-dihydrofuran.
Objective: To perform a stereoselective E2 elimination to form an unsaturated oxolane.
Materials:
-
cis-4-Bromo-2,2-dimethyloxolane
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cis-4-Bromo-2,2-dimethyloxolane (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully on a rotary evaporator (the product is volatile).
-
Purify the crude product by distillation or column chromatography on silica gel to yield 2,2-Dimethyl-2,3-dihydrofuran.
Rationale for Stereoselectivity: In the cis-isomer, a β-proton at the C-3 position can more readily achieve an anti-periplanar orientation with the bromine atom, leading to the formation of the double bond between C-3 and C-4.
| Reactant | Major Product | Reagents and Conditions | Key Stereochemical Requirement |
| cis-4-Bromo-2,2-dimethyloxolane | 2,2-Dimethyl-2,3-dihydrofuran | KOtBu, THF, 0 °C to RT | Anti-periplanar H and Br |
| trans-4-Bromo-2,2-dimethyloxolane | Potentially slower reaction or different product distribution | KOtBu, THF, 0 °C to RT | Anti-periplanar H and Br |
Visualizing Reaction Pathways
SN2 Reaction Workflow
Caption: Workflow for the stereospecific SN2 azidation.
E2 Elimination Mechanism
Caption: Concerted mechanism of the E2 elimination reaction.
Conclusion
This compound is a powerful building block for the stereoselective synthesis of substituted tetrahydrofurans. A thorough understanding of the mechanistic principles governing SN2 and E2 reactions, coupled with careful control of reaction conditions, allows for the predictable and high-yielding synthesis of desired stereoisomers. The protocols and insights provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures with precise stereochemical control.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Nurieva, E. R., Borisova, Y. G., Raskildina, G. Z., Sultanova, R. M., & Zlotsky, S. S. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Russian Journal of General Chemistry, 94(6), 664-690. [Link]
-
Ashenhurst, J. (2025). Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]
-
Ho, G.-M., & Li, Y.-J. (2016). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C-C bond forming Michael addition. Chemical Communications, 52(84), 12474-12477. [Link]
-
Lu, T. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. PMC. [Link]
-
Chemistry Steps. (n.d.). Halohydrins from Alkenes. [Link]
-
LibreTexts Chemistry. (2023). Stereochemistry of the E2 Reaction. [Link]
-
Tost, M., & Kazmaier, U. (2016). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Chemistry – A European Journal, 22(34), 12065-12070. [Link]
-
Lu, T. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. ResearchGate. [Link]
-
That Chemist. (2022, April 19). Alkene Halogenation & Halohydrin Synthesis (IOC 33) [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2019). 8.8: Stereochemistry of the E2 Reaction. [Link]
-
Wikipedia. (2023). Thorpe–Ingold effect. [Link]
-
Professor Dave Explains. (2015, January 4). E2 on Cyclic Systems [Video]. YouTube. [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Ron Najafi. [Link]
-
Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Chemical Reviews, 105(5), 1735-1766. [Link]
-
Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
LibreTexts Chemistry. (2020). 9.10: Formation of Halohydrins. [Link]
-
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]
-
Mohr, P. (1993). Stereoselective approach to trisubstituted tetrahydrofurans. Tetrahedron Letters, 34(39), 6251-6254. [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2,2-dimethyloxolane Synthesis
This guide serves as a specialized technical support resource for researchers synthesizing 4-Bromo-2,2-dimethyloxolane (CAS: 1193-08-4). The content focuses on the hydrobromination of 2,2-dimethyl-2,5-dihydrofuran , which is the primary route to access this specific regioisomer, distinguishing it from the common bromocyclization products of alkenols.
Product Focus: this compound (4-Bromo-2,2-dimethyltetrahydrofuran) CAS: 1193-08-4 Primary Synthetic Route: Electrophilic hydrobromination of 2,2-dimethyl-2,5-dihydrofuran.
Reaction Pathway & Impurity Landscape
Understanding the mechanism is critical for troubleshooting. The synthesis relies on the regioselective addition of HBr across the double bond of the dihydrofuran ring. The presence of the gem-dimethyl group at the C2 position creates a steric and electronic environment that directs the bromide attack, but also opens pathways for specific byproducts.
Core Reaction Scheme
Figure 1: Mechanistic pathways showing the divergence between the target product and common impurities.
Troubleshooting Guide: Common Byproducts
Issue 1: Presence of the 3-Bromo Regioisomer
Symptom: NMR shows a secondary set of peaks; splitting pattern of the methine proton differs (C3-H vs C4-H).
-
Target (4-Bromo): The bromine is at C4. The proton at C4 couples with C3-H2 and C5-H2.
-
Impurity (3-Bromo): The bromine is at C3. The proton at C3 couples with C4-H2 and is sterically crowded by the adjacent gem-dimethyl group.
| Root Cause | Mechanism | Corrective Action |
| Temperature Control | Higher temperatures allow thermodynamic equilibration, often favoring the more substituted or sterically relieved isomer depending on conditions. | Cool the reaction: Conduct the hydrobromination at -10°C to 0°C . Kinetic control typically favors the 4-bromo isomer due to steric hindrance at C3 by the methyl groups. |
| Proton Source | Use of aqueous HBr can lead to reversible protonation and isomerization. | Switch to Anhydrous HBr: Use HBr generated in situ (e.g., TMSBr + alcohol) or dry HBr in acetic acid/DCM to prevent equilibrium. |
Issue 2: 3,4-Dibromo-2,2-dimethyloxolane (Dibromide)
Symptom: Mass spec shows M+2 and M+4 peaks characteristic of two bromine atoms; product is significantly less volatile.
-
Root Cause: The presence of free bromine (Br₂) in the reaction mixture. HBr sources can oxidize to Br₂ over time or upon exposure to light/air.
-
Corrective Action:
-
Scavenger: Add a trace amount of an alkene scavenger (like cyclohexene) or a reducing agent (sodium thiosulfate wash) during workup.
-
Reagent Quality: Use freshly distilled HBr or generate it in situ. Ensure the reaction is kept under an inert atmosphere (Nitrogen/Argon) and protected from light.
-
Issue 3: Ring Opening & Hydrolysis Products
Symptom: Appearance of broad OH peaks in IR/NMR; loss of the cyclic ether characteristic signals.
-
Root Cause: Acid-catalyzed hydrolysis. The oxolane ring, while relatively stable, can open under strong acidic conditions, especially if water is present and the temperature is elevated.
-
Corrective Action:
-
Strict Anhydrous Conditions: Ensure all solvents (DCM, Ether) are dried over molecular sieves.
-
Quench Protocol: Quench the reaction mixture into a buffered solution (e.g., saturated NaHCO₃) at low temperature to neutralize acid immediately before warming.
-
Experimental Data & Identification
Use the following data to confirm the identity of your product versus byproducts.
Analytical Profile Table
| Component | Relative Polarity (TLC) | Key ¹H NMR Feature (CDCl₃) | Mass Spec (GC-MS) |
| This compound | 0.45 (Hex/EtOAc) | M+ (178/180) | |
| 3-Bromo-2,2-dimethyloxolane | 0.42 (Close to Target) | M+ (178/180) | |
| 3,4-Dibromo-2,2-dimethyloxolane | 0.60 (Less Polar) | M+ (256/258/260) | |
| Ring-Opened Alcohol | 0.10 (Polar) | Broad singlet (OH), loss of ring coupling | M+ (196/198) [M+H2O] |
Protocol: Optimized Hydrobromination
To minimize byproducts identified above.
-
Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.
-
Solvent: Dissolve 2,2-dimethyl-2,5-dihydrofuran (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.5 M concentration).
-
Cooling: Cool the solution to -20°C using a cryocooler or acetone/dry ice bath.
-
Addition: Slowly bubble anhydrous HBr gas (or add HBr/AcOH solution dropwise) over 30 minutes. Note: Slow addition prevents local heating which causes isomerization.
-
Monitoring: Stir at -20°C for 2 hours. Monitor by TLC (stain with KMnO₄ or Iodine).
-
Workup: Pour the cold mixture into ice-cold saturated NaHCO₃ . Extract with DCM.[1][2]
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo (do not heat above 40°C). Distill under reduced pressure if necessary to separate the 3-bromo isomer.
FAQ: Expert Insights
Q: Can I use NBS (N-Bromosuccinimide) instead of HBr? A: Using NBS in water/alcohol typically yields the bromohydrin (OH and Br added) or alkoxy-bromide, not the simple hydrobrominated product. If you use NBS with a radical initiator, you might brominate the alpha position (C5), leading to 2-bromo-5,5-dimethyloxolane, which is chemically unstable (an alpha-bromo ether). Stick to electrophilic HBr addition for the 4-bromo target.
Q: My product decomposes on the silica column. Why? A: Bromo-ethers can be sensitive to the acidity of silica gel.
-
Solution: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Elute rapidly.
Q: I see a byproduct with m/z = 98. What is it? A: This is likely 2,2-dimethyl-2,5-dihydrofuran (Starting Material) or a diene resulting from elimination (dehydrobromination). If the reaction temperature is too high, the product can eliminate HBr to revert to the alkene or form a diene.
References
-
PubChem. (2025).[3][4] Compound Summary: this compound (CAS 1193-08-4).[5][6][7] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Gainsford, G. J., et al. (2013).[8] Synthesis of substituted dihydrofurans and their reactivity. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (2025). Synthesis of Tetrahydrofurans and Dihydrofurans. Retrieved February 4, 2026, from [Link]
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- 4. 2-Methyl-4-penten-1-ol | C6H12O | CID 534258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1250270-04-2|1-Bromo-2-propoxycycloheptane|BLD Pharm [bldpharm.com]
- 6. 1251219-30-3|1-Bromo-2-((4-methylpentyl)oxy)cyclopentane|BLD Pharm [bldpharm.com]
- 7. 855751-22-3|4-Bromo-2-ethyltetrahydrofuran|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield in 4-Bromo-2,2-dimethyloxolane Reactions
Welcome to the technical support center for the synthesis of 4-Bromo-2,2-dimethyloxolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and optimize for higher yields and purity. The following question-and-answer format directly addresses common challenges and provides in-depth, field-proven insights to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in the synthesis of this compound are typically attributed to a combination of factors, primarily lack of regioselectivity, side reactions, and suboptimal reaction conditions. The bromination of 2,2-dimethyloxolane, most commonly achieved via a free-radical pathway using N-Bromosuccinimide (NBS), is a competitive reaction.
Primary Causes for Low Yield:
-
Regioselectivity Issues: The major competing reaction is the formation of the isomeric 5-Bromo-2,2-dimethyloxolane. The stability of the radical intermediate plays a crucial role in determining the major product. The radical at the C5 position is stabilized by the adjacent oxygen atom through resonance, making it the thermodynamically favored product.[1][2]
-
Over-bromination: The formation of di- or poly-brominated products can occur, especially with an excess of the brominating agent or prolonged reaction times.
-
Side Reactions with Solvent: If using solvents that can also undergo free-radical halogenation (like tetrahydrofuran itself), you may generate brominated solvent impurities that complicate purification and reduce the availability of the brominating agent for your substrate.
-
Decomposition of NBS: N-Bromosuccinimide can decompose, especially in the presence of moisture or acid, reducing its effectiveness.[3]
-
Inadequate Initiation: Insufficient energy (UV light) or a low concentration of a chemical initiator (like AIBN or benzoyl peroxide) can lead to an incomplete reaction.
Q2: How can I improve the regioselectivity to favor the formation of the 4-bromo isomer over the 5-bromo isomer?
Controlling the regioselectivity is the most significant challenge in this synthesis. While the C5 position is electronically favored, manipulating the reaction conditions can influence the kinetic product distribution.
Strategies to Enhance 4-Bromo Isomer Formation:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic product over the thermodynamic one. Running the reaction at 0°C or even lower may slightly improve the ratio of 4-bromo to 5-bromo product.
-
Choice of Brominating Agent: While NBS is common, other brominating agents could be explored, although they may present their own challenges. Molecular bromine (Br₂) under photolytic conditions is an option, but it can be less selective and harder to handle.[4]
-
Solvent Effects: The choice of solvent can influence the transition state energies of the radical intermediates. Non-polar, inert solvents like carbon tetrachloride (use with extreme caution due to toxicity) or cyclohexane are standard for radical brominations.
Below is a diagram illustrating the competing radical intermediates:
Caption: Competing pathways in the free-radical bromination of 2,2-dimethyloxolane.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Material | 1. Insufficient radical initiation. 2. Decomposed NBS. 3. Reaction time too short. | 1. Ensure your UV lamp is functional and positioned close to the reaction vessel. If using a chemical initiator (e.g., AIBN, BPO), ensure it is fresh and used at the correct concentration (typically 1-5 mol%). 2. Use freshly recrystallized NBS. Old NBS can appear yellow or brown due to liberated bromine. 3. Monitor the reaction by GC or TLC and extend the reaction time if necessary. |
| Mixture of 4-Bromo and 5-Bromo Isomers | Inherent regioselectivity favoring the more stable C5 radical. | 1. Lower the reaction temperature to 0°C or below. 2. Carefully control the stoichiometry of NBS (use 1.0-1.1 equivalents). 3. This is the primary challenge; separation by careful fractional distillation or column chromatography will likely be necessary. |
| Presence of Di-brominated Products | Excess of brominating agent. | 1. Use NBS in slight excess (no more than 1.1 equivalents). 2. Add the NBS portion-wise over the course of the reaction to maintain a low concentration. |
| Reaction Mixture Turns Dark Brown/Black | Possible side reaction between NBS and a tetrahydrofuran-based solvent. | 1. Safety Precaution: This can indicate a hazardous exothermic reaction. Proceed with caution. 2. Use an inert solvent such as carbon tetrachloride or cyclohexane instead of a THF-based solvent. |
| Difficult Purification | 1. Close boiling points of isomers. 2. Formation of succinimide byproduct. | 1. Use a high-efficiency fractional distillation column. Alternatively, preparative gas chromatography or column chromatography on silica gel may be effective. 2. After the reaction, filter the solid succinimide. A subsequent aqueous wash of the organic layer can help remove any remaining water-soluble byproducts. |
Experimental Protocols
Protocol 1: Photobromination with N-Bromosuccinimide (NBS)
This protocol is based on the general principles of the Wohl-Ziegler reaction.[5]
Materials:
-
2,2-Dimethyloxolane
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄) or cyclohexane (anhydrous)
-
Radical initiator (optional, e.g., AIBN or benzoyl peroxide, ~1-2 mol%)
-
UV lamp (e.g., 254 nm)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
In the flask, dissolve 2,2-dimethyloxolane (1.0 eq) in anhydrous CCl₄ or cyclohexane.
-
Add freshly recrystallized NBS (1.05 eq) and the radical initiator (if used).
-
Position the UV lamp to irradiate the flask.
-
Heat the mixture to reflux (for CCl₄, ~77°C; for cyclohexane, ~81°C) while stirring and irradiating.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to separate the isomeric bromo-oxolanes.
Sources
Technical Support Center: Synthesis of 4-Bromo-2,2-dimethyloxolane
Welcome to the technical support guide for the synthesis of 4-Bromo-2,2-dimethyloxolane. This document provides in-depth, field-proven insights into the common challenges and troubleshooting strategies associated with this synthesis. As a key building block in pharmaceutical and materials science, a reliable synthetic protocol is essential. This guide is structured in a question-and-answer format to directly address the specific issues researchers may encounter.
Overview of the Primary Synthetic Strategy
The most reliable and commonly employed method for synthesizing this compound is the electrophilic bromocyclization of a suitable homoallylic alcohol, namely 3,3-dimethylpent-4-en-1-ol . This reaction leverages the nucleophilicity of the hydroxyl group to intramolecularly attack a transient bromonium ion, forming the desired five-membered oxolane ring. N-Bromosuccinimide (NBS) is the preferred reagent for this transformation as it provides a low, steady concentration of electrophilic bromine, minimizing common side reactions.[1][2]
The overall transformation is depicted below:
Caption: Proposed synthesis of this compound.
Troubleshooting Guide & Core Protocols
This section addresses the most common experimental challenges in a direct Q&A format.
Q1: My reaction yield is consistently low or the reaction fails to reach completion. What are the primary causes and how can I fix this?
A1: Low conversion is a frequent issue and can typically be traced to reagent quality, solvent conditions, or reaction temperature.
Causality & Explanation: The electrophilic cyclization is initiated by the attack of the alkene on the electrophilic bromine from NBS.[3][4] The resulting bromonium ion is then trapped by the intramolecular hydroxyl group. This process can be hampered by several factors:
-
Inactive NBS: N-Bromosuccinimide can decompose over time, especially if exposed to light or moisture, reducing the concentration of active brominating agent.
-
Wet Solvent: Trace amounts of water in the reaction solvent (e.g., Dichloromethane) can compete with the alcohol as a nucleophile, leading to the formation of bromohydrin byproducts instead of the desired cyclic ether.
-
Sub-optimal Temperature: While the reaction is typically initiated at 0 °C to control the initial exothermic reaction, allowing it to slowly warm to room temperature is crucial for driving the reaction to completion.
Troubleshooting Protocol & Optimization:
-
Verify Reagent Quality:
-
Use freshly opened or purified NBS. NBS can be recrystallized from water to remove colored impurities (succinimide and bromine).[5]
-
Ensure the starting alcohol, 3,3-dimethylpent-4-en-1-ol, is pure and free of non-alcoholic contaminants.
-
-
Ensure Anhydrous Conditions:
-
Use a freshly distilled, anhydrous solvent like dichloromethane (DCM). Passing the solvent through a column of activated alumina is also an effective drying method.
-
Flame-dry all glassware under vacuum or nitrogen atmosphere before use.
-
-
Optimize Reaction Parameters:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.
-
If the reaction stalls, consider adding a small additional portion (0.1 eq) of NBS.
-
| Parameter | Standard Condition | Optimization Strategy |
| NBS Purity | Off-white solid | Recrystallize from water if yellow/brown |
| Solvent | Anhydrous DCM | Use freshly distilled solvent from CaH₂ |
| Temperature | 0 °C to Room Temp. | Maintain at 0 °C for 1 hr, then allow to warm slowly over 4-6 hrs |
| Stoichiometry | 1.1 - 1.2 eq. NBS | Increase to 1.3 eq. if starting material persists |
Q2: I'm observing significant byproduct formation. What are these impurities and how can I suppress them?
A2: The primary challenges in this synthesis are controlling regioselectivity and preventing intermolecular side reactions. The main culprits are dibrominated adducts and the formation of a six-membered ring isomer.
Causality & Explanation:
-
Dibromo Adduct: If the concentration of the starting material is too high, the bromonium ion intermediate can be intercepted by another molecule of the alkene before it has a chance to cyclize, leading to intermolecular side products.
-
Regioisomer Formation (Tetrahydropyran): The intramolecular cyclization can, in theory, proceed via two pathways: a 5-exo-tet closure to form the desired five-membered ring (oxolane) or a 6-endo-tet closure to form a six-membered ring (tetrahydropyran). According to Baldwin's Rules for Ring Closure , 5-exo cyclizations are kinetically favored over 6-endo cyclizations for tetrahedral systems, making the desired product the major isomer.[6][7][8] However, unfavorable reaction conditions can sometimes lead to the formation of the thermodynamic product.
Sources
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 8. vanderbilt.edu [vanderbilt.edu]
Technical Support Center: Troubleshooting Side Reactions of 4-Bromo-2,2-dimethyloxolane with Nucleophiles
From the Desk of a Senior Application Scientist
Welcome to the technical support center for synthetic methodologies involving 4-Bromo-2,2-dimethyloxolane. As a key building block for introducing a substituted tetrahydrofuran moiety, this reagent is invaluable. However, its utility is often challenged by a delicate balance between desired nucleophilic substitution and competing side reactions. This guide is structured as a series of frequently asked questions to directly address the common issues encountered in the lab. We will delve into the mechanistic underpinnings of these reactions, providing you with the rationale to not only troubleshoot but also to proactively design more efficient and cleaner reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary desired reaction pathway for this compound with nucleophiles?
The intended reaction is typically a bimolecular nucleophilic substitution (SN2). In this pathway, a nucleophile (Nu:⁻) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a single, concerted step.[1] This reaction results in the formation of a new carbon-nucleophile bond with an inversion of stereochemistry at the reaction center.
The general scheme for the desired SN2 reaction is as follows:
-
Substrate: this compound (a secondary alkyl halide)
-
Nucleophile: An electron-rich species (e.g., N₃⁻, CN⁻, RS⁻, R₂N⁻)
-
Product: 4-substituted-2,2-dimethyloxolane
-
Leaving Group: Bromide ion (Br⁻)
This reaction is fundamental for elaborating the core structure into more complex target molecules.
Q2: I'm observing significant byproduct formation. What is the most common side reaction?
The most prevalent side reaction is elimination , specifically a bimolecular elimination (E2) pathway.[2] This occurs because many strong nucleophiles are also strong bases. Instead of attacking the electrophilic carbon (as in SN2), the nucleophile can act as a base and abstract a proton from a carbon atom adjacent to the one bearing the bromine.[3] This concurrent proton abstraction and bromide departure lead to the formation of a double bond within the ring, yielding unsaturated byproducts.
Q3: My yield of the substitution product is consistently low. How do I troubleshoot this?
Low yield is almost always a result of the reaction conditions favoring the E2 pathway over the SN2 pathway. This compound is a secondary halide, which is particularly sensitive to this competition.[2] Use the following guide to diagnose and solve the issue.
Q4: How do I choose the right conditions to favor substitution over elimination?
Optimizing for the SN2 product requires careful selection of the nucleophile, solvent, and temperature. The key is to enhance the rate of substitution while suppressing the rate of elimination.
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Nucleophile/Base | Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻).[3] | Use a strong, sterically hindered base (e.g., t-BuOK, DBU).[2] | Strong, non-bulky nucleophiles can easily access the electrophilic carbon. Bulky bases are sterically impeded from attacking the carbon and will preferentially abstract a more accessible proton from the periphery. |
| Solvent | Polar Aprotic (e.g., DMSO, DMF, Acetone). | Ethanol or the conjugate acid of the base used. | Polar aprotic solvents solvate the cation but leave the anion (nucleophile) "naked" and highly reactive, accelerating the SN2 rate. Polar protic solvents can solvate the nucleophile, decreasing its reactivity.[2] |
| Temperature | Lower temperatures (e.g., 0 °C to room temp). | Higher temperatures (e.g., >50 °C to reflux). | Elimination reactions create more molecules than substitution reactions, resulting in a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[2] |
| Concentration | - | High concentration of a strong base. | The E2 reaction rate is dependent on the concentration of the base. A higher concentration will favor elimination. |
Q5: What are the exact structures of the elimination byproducts I should look for?
Elimination of HBr from this compound can result in two possible isomeric alkenes, depending on which adjacent proton is removed.
-
2,2-Dimethyl-2,3-dihydrofuran: Formed by abstraction of a proton from the C3 position.
-
2,2-Dimethyl-2,5-dihydrofuran: Formed by abstraction of a proton from the C5 position.
The regioselectivity is determined by the stereoelectronic requirement for the abstracted proton and the leaving group to be in an anti-periplanar conformation. In the most stable chair-like conformation of the oxolane ring, this requirement will dictate which product is formed. You should expect to see characteristic vinyl proton signals in the ¹H NMR spectrum of your crude product mixture, typically in the range of 4.5-6.5 ppm.
Validated Experimental Protocols
Protocol 1: Maximizing SN2 Substitution (Example with Sodium Azide)
This protocol is designed to favor the SN2 pathway by using a good nucleophile that is a relatively weak base in a polar aprotic solvent at a moderate temperature.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium azide.
-
Solvent Addition: Add anhydrous DMF to the flask (approx. 0.2 M concentration relative to the substrate).
-
Substrate Addition: Add this compound to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C. Rationale: This provides enough energy to overcome the activation barrier for substitution without significantly promoting elimination. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl (2x) and then with brine (1x). Rationale: The washes remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-azido-2,2-dimethyloxolane.
-
Purification: Purify the product via flash column chromatography if necessary.
Protocol 2: Characterizing the E2 Byproduct
This protocol intentionally promotes the E2 pathway to generate a sample of the elimination product for characterization.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide.
-
Solvent & Substrate: Add anhydrous THF, cool the flask to 0 °C in an ice bath, and then add the this compound dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Rationale: The strong, bulky t-BuOK base and moderate temperature will heavily favor the E2 pathway.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C.
-
Extraction & Purification: Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate carefully. The resulting dihydrofuran product is often volatile and should be handled accordingly. Analyze via NMR and GC-MS.
References
-
Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. [Link]
-
Chemistry LibreTexts. (2023). C. Elimination vs. Substitution. [Link]
-
Chemguide. (n.d.). Elimination versus nucleophilic substitution in halogenoalkanes. [Link]
-
Master Organic Chemistry. (2023). Identifying Carbons Where Substitution and Elimination Reactions Can Take Place. [Link]
-
University of Calgary. (n.d.). Exercise 13: - Elimination reactions. [Link]
Sources
Technical Support Center: Analytical Strategies for 4-Bromo-2,2-dimethyloxolane
Welcome to the technical support guide for the analysis of 4-Bromo-2,2-dimethyloxolane. As a key intermediate in various synthetic pathways, ensuring its purity is paramount for the quality, safety, and efficacy of the final product. This document provides a comprehensive resource for researchers, analytical chemists, and quality control professionals, offering field-proven insights and troubleshooting guidance in a direct question-and-answer format.
Given that this compound is a specialized reagent, published literature on its specific impurity profile is scarce. Therefore, this guide is built upon foundational analytical principles and extrapolates from methodologies developed for structurally similar halogenated and heterocyclic compounds. We will explore the most effective analytical techniques, from initial purity screening to the structural elucidation of unknown impurities.
Section 1: Frequently Asked Questions - Core Concepts
This section addresses fundamental questions that form the basis of a robust analytical strategy for this compound.
Q1: What are the most probable impurities I should be looking for in a sample of this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the bromination of a suitable precursor. Therefore, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual amounts of the precursor alcohol or other starting reagents.
-
Over-Reacted Products: Di-brominated or poly-brominated species, which can arise if the reaction conditions are too harsh or the stoichiometry is not precisely controlled.
-
Isomeric Impurities: Bromination at an alternative position on the oxolane ring, if sterically and electronically possible.
-
-
Degradation Products:
-
Hydrolysis Products: The bromo-group can be susceptible to hydrolysis, reverting to the corresponding alcohol.
-
Elimination Products: Under basic conditions or at elevated temperatures, elimination of HBr could lead to the formation of an unsaturated byproduct.
-
-
Residual Solvents: Solvents used during the synthesis and purification (e.g., dichloromethane, acetonitrile, hexane) may be present in the final product.
Q2: I have a new batch of this compound. What is the best technique for a quick, initial purity assessment?
A2: For a rapid and effective initial assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended starting point.
-
Causality: this compound is expected to be sufficiently volatile and thermally stable for GC analysis.[1] GC-FID provides a robust, quantitative overview of all volatile components in the sample. The relative peak area percentages give a reliable estimation of purity and the number of impurities present, guiding further investigation.[2]
Q3: How do I decide whether to use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?
A3: The choice between GC and HPLC is a critical decision based on the properties of your analyte and the potential impurities you expect. Both are powerful separation techniques, but they are suited for different types of molecules.[1]
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in a liquid phase. |
| Best Suited For | Volatile and thermally stable compounds. Ideal for residual solvent analysis and many process-related impurities. | Non-volatile, thermally labile, or highly polar compounds. Versatile for a wide range of impurities. |
| Typical Column | Long capillary column with a liquid stationary phase (e.g., 5% Phenyl Polysiloxane). | Packed column with a solid stationary phase (e.g., C18 silica). |
| Common Detector | Flame Ionization (FID) for quantitation, Mass Spectrometry (MS) for identification. | UV-Vis Diode Array (DAD/PDA) for chromophoric compounds, Mass Spectrometry (MS) for universal identification. |
| Our Analyte | Suitable. this compound is likely volatile enough for GC. | Also Suitable. Can be used to detect non-volatile impurities or degradation products that may not be amenable to GC. |
Expert Recommendation: Start with GC-MS to analyze volatile components. If you suspect the presence of non-volatile or thermally sensitive impurities, develop a complementary HPLC-UV/MS method. Using orthogonal techniques provides a more complete and trustworthy impurity profile.
Q4: My initial screening shows several unknown peaks. What is the definitive method for identifying them?
A4: While GC-MS or LC-MS provides crucial mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of unknown impurities.[3]
-
Mechanism: NMR provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C). By analyzing chemical shifts, coupling constants, and using 2D NMR techniques (like COSY and HMBC), you can piece together the exact molecular structure of an isolated impurity. NMR is a non-destructive technique, which is a significant advantage as it allows for the recovery of the sample for further analysis.[4]
Q5: I've identified a critical impurity. Where can I find a certified reference standard for it to perform accurate quantification?
A5: Obtaining reference standards for novel impurities can be challenging. Here is the standard approach:
-
Commercial Suppliers: First, check with major chemical and reference standard suppliers like LGC Standards, MilliporeSigma (including TRC), and other specialized vendors.[5][6] They may have the impurity available as a catalog item.
-
Custom Synthesis: If a standard is not commercially available, you will likely need to perform a custom synthesis. This can be done in-house or outsourced to a specialized company. The synthesized material must then be thoroughly characterized (NMR, MS, purity analysis) to qualify it as a reference standard.
-
Isolation and Qualification: For impurities present at sufficient levels in your sample, isolation via preparative chromatography (prep-HPLC or flash chromatography) is a viable option. The isolated material is then characterized to confirm its structure and purity, allowing it to be used as a primary reference standard.
Section 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the analysis of this compound. These protocols are designed to be self-validating through the inclusion of system suitability checks.
Protocol 1: GC-MS Method for Volatile Impurity Profiling
This method is designed to separate and identify volatile and semi-volatile impurities. The use of Mass Spectrometry allows for confident peak identification.
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample.
- Dissolve the sample in 25.0 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL solution.
- Vortex the solution until fully dissolved.
- Transfer the solution to a 2 mL GC autosampler vial.
2. GC-MS Instrumentation and Conditions: [1][7]
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of semi-volatile compounds. |
| Injector | Split/Splitless, 250 °C | Prevents discrimination of higher boiling point compounds. |
| Injection Mode | Split (50:1 ratio) | Avoids column overloading from the main component, ensuring sharp peaks for trace impurities. |
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 50 °C, hold 2 min. Ramp: 10 °C/min to 280 °C. Final Hold: 5 min. | A temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Ensures stable mass filtering. |
| Scan Range | 35 - 450 amu | Covers the expected mass range of the parent compound and likely impurities. |
3. System Suitability Test (SST):
-
Before running samples, inject a blank solvent to ensure no system contamination.
-
Make five replicate injections of your sample solution. The Relative Standard Deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
4. Data Analysis:
-
Integrate all peaks.
-
Identify the main peak corresponding to this compound.
-
Perform a library search (e.g., NIST) on the mass spectra of the impurity peaks for tentative identification.
-
Crucially, look for the characteristic M/M+2 isotopic pattern in the mass spectra, which is a strong indicator of a bromine-containing fragment or molecule.[8]
Caption: Workflow for volatile impurity analysis by GC-MS.
Protocol 2: RP-HPLC-UV Method for General Impurity Screening
This Reverse-Phase HPLC method is suitable for separating this compound from less volatile or more polar impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in 10.0 mL of Acetonitrile to create a 1 mg/mL solution.
- Vortex and sonicate briefly if necessary to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions: [9][10]
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge, Agilent Zorbax) | C18 is a versatile stationary phase providing good retention for moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier providing good separation efficiency. |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B | A gradient elution is essential to resolve impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp | 30 °C | Maintained temperature ensures reproducible retention times. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion. |
| UV Detector | Diode Array Detector (DAD), monitor at 210 nm and 225 nm | 210 nm provides near-universal detection for organics. A second wavelength can offer selectivity. |
3. System Suitability Test (SST):
-
Make five replicate injections of a standard solution. The RSD for retention time should be ≤ 1.0% and for peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
4. Data Analysis:
-
Integrate the chromatogram.
-
Calculate the area percent of each impurity relative to the total peak area.
-
If coupled to an MS detector, use the mass data to aid in the identification of unknown peaks.
Caption: Workflow for general impurity analysis by HPLC-UV.
Section 3: Troubleshooting Guides
Even with robust methods, issues can arise. This section provides solutions to common problems encountered during analysis.
GC Analysis Troubleshooting
-
Q: My chromatogram shows broad or tailing peaks. What's the cause?
-
A: Peak tailing or broadening can result from several factors.[11]
-
Column Activity: Active sites (exposed silanols) on the column or in the liner can interact with polar functional groups. Solution: Use a new, high-quality deactivated liner and consider trimming the first 10-20 cm from the column inlet.
-
Column Overload: Injecting too much sample can saturate the stationary phase. Solution: Dilute your sample or increase the split ratio.
-
Improper Temperature: If the injector or transfer line temperature is too low, it can cause slow volatilization. Solution: Ensure injector and transfer line temperatures are appropriate for your analytes' boiling points.
-
-
-
Q: I'm seeing carryover or "ghost peaks" in my blank runs. How do I fix this?
-
A: Ghost peaks are typically caused by sample carryover from a previous injection or contamination.[12]
-
Septum Bleed: Old or cored septa can release contaminants. Solution: Replace the injector septum regularly.
-
Syringe Contamination: The autosampler syringe may not be adequately cleaned between injections. Solution: Add extra solvent wash steps (using a strong solvent) to your autosampler sequence.
-
Injector Contamination: High-boiling residues can accumulate in the injector liner. Solution: Replace the injector liner and clean the injector port.
-
-
HPLC Analysis Troubleshooting
-
Q: The resolution between my main peak and a key impurity is poor. How can I improve it?
-
A: Improving resolution requires modifying the separation conditions to increase the distance between the two peaks or decrease their width.[12]
-
Adjust Gradient Slope: A shallower gradient (slower increase in organic solvent) will increase the separation time and often improve resolution.
-
Change Organic Modifier: Switching from Acetonitrile to Methanol (or vice-versa) changes the selectivity of the separation and can dramatically alter peak spacing.
-
Lower Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase column efficiency and improve resolution, at the cost of a longer run time.
-
-
-
Q: My retention times are shifting from one injection to the next. What should I check?
-
A: Irreproducible retention times are usually caused by issues with the mobile phase or the pump.[12]
-
Pump Issues: Air bubbles in the pump head are a common cause. Solution: Thoroughly degas your mobile phases and purge the pump.
-
Mobile Phase Composition: If the mobile phase is not mixed correctly or evaporates, its composition will change. Solution: Ensure mobile phases are well-mixed and cover the reservoirs to minimize evaporation.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Solution: Use a column oven to maintain a constant, stable temperature.
-
-
Impurity Identification Troubleshooting
-
Q: My MS data for an impurity shows a pair of peaks of almost equal intensity, separated by 2 m/z units. What does this signify?
-
A: This is a classic isotopic signature for a molecule or fragment containing one bromine atom.[8] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This "doublet" pattern is a highly reliable diagnostic tool for identifying bromine-containing impurities in your mass spectra.
-
-
Q: I have isolated an impurity, but its MS fragmentation is not clear enough for identification. What is the next logical step?
-
A: When MS data is inconclusive, the next step is to acquire NMR data. A simple ¹H NMR spectrum can provide a wealth of information about the structure. If needed, more advanced techniques like ¹³C NMR, DEPT, COSY, HSQC, and HMBC can be used to fully elucidate the structure and confirm its identity.
-
References
-
SIELC. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Retrieved from [Link]
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
- Sara, V. G., et al. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 50(10), 694-705.
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (n.d.). Data analysis methods for gas chromatography. Retrieved from [Link]
- Chen, W. H., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 535-552.
- Snow, N. H. (2021). What Chromatograms Can Teach Us About Our Analytes.
- Kumar, P. V., et al. (2018). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms.
- Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz.
-
Helmholtz-Zentrum Dresden-Rossendorf. (2016, June 3). The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. jmolecularsci.com [jmolecularsci.com]
- 5. Impurity Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 6. Impurity Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 7. hzdr.de [hzdr.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. JSM Central || Article Info [jsmcentral.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Steric Hindrance from 2,2-Dimethyl Groups
Welcome to the technical support center dedicated to addressing the challenges posed by steric hindrance from 2,2-dimethylpropyl (neopentyl) and related bulky groups in chemical reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter synthetic hurdles due to sterically demanding substrates. Here, we synthesize technical accuracy with field-proven insights to provide a comprehensive resource for troubleshooting and optimizing your reactions.
The Challenge of the 2,2-Dimethyl Group
The 2,2-dimethylpropyl group, commonly known as the neopentyl group, presents a significant steric challenge in organic synthesis. The quaternary carbon atom adjacent to the reactive center creates a bulky environment that can impede the approach of nucleophiles and other reactants, drastically slowing down or even preventing desired transformations. This steric hindrance is a primary factor in the competition between substitution (SN2) and elimination (E2) reactions, often favoring the latter. Understanding the principles of steric effects is crucial for developing effective strategies to overcome these synthetic obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with substrates containing 2,2-dimethyl groups.
Q1: Why is my SN2 reaction with a neopentyl halide failing or proceeding at an impractically slow rate?
A: The hallmark of an SN2 reaction is the backside attack of a nucleophile on the carbon atom bearing the leaving group. With a neopentyl halide, the three methyl groups on the adjacent carbon atom effectively block this pathway. The sheer bulk of the neopentyl group makes the transition state for an SN2 reaction highly strained and energetically unfavorable. In fact, neopentyl halides are known to react up to 100,000 times slower than less hindered primary alkyl halides in SN2 reactions and are often considered practically inert to this pathway.
Q2: If SN2 is disfavored, will my neopentyl substrate undergo an SN1 reaction instead?
A: While SN1 reactions are less sensitive to steric hindrance at the reaction center because they proceed through a planar carbocation intermediate, neopentyl systems introduce a different complication. The initial formation of a primary neopentyl carbocation is highly unfavorable. If it does form, it is prone to rapid rearrangement (a 1,2-methyl shift) to form a more stable tertiary carbocation. This rearrangement leads to a different product skeleton than what would be expected from a direct substitution.
Q3: I'm struggling to form a Grignard reagent from my neopentyl halide. What's going wrong?
A: The formation of Grignard reagents involves the reaction of an alkyl halide with magnesium metal. While neopentyl halides are known to form Grignard reagents, the reaction can be sluggish due to the steric hindrance around the carbon-halogen bond, which can impede interaction with the magnesium surface. It is crucial to ensure highly anhydrous conditions, as Grignard reagents are potent bases and will react with any trace amounts of water. The use of highly reactive magnesium (e.g., Rieke magnesium) or activating agents can sometimes facilitate the reaction.
Q4: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a neopentyl-containing substrate is giving low yields. How can I improve it?
A: Cross-coupling reactions involving sterically hindered substrates require careful optimization of the catalyst system. The steric bulk of the neopentyl group can hinder the oxidative addition and reductive elimination steps in the catalytic cycle. The solution often lies in the use of specialized ligands that are themselves bulky. These bulky ligands promote the formation of highly reactive, low-coordinate metal complexes that can more readily accommodate sterically demanding substrates. For example, in Suzuki-Miyaura couplings, the use of neopentylglycolboronates can be beneficial. Similarly, for Buchwald-Hartwig aminations, specific generations of bulky biarylphosphine ligands have been developed to couple sterically hindered amines and aryl halides.
Troubleshooting Guides
This section provides detailed troubleshooting strategies and experimental protocols for common reactions plagued by steric hindrance from 2,2-dimethyl groups.
Guide 1: Overcoming Poor Reactivity in Nucleophilic Substitution Reactions
If you are experiencing low to no conversion in a substitution reaction with a neopentyl-type substrate, consider the following systematic approach.
Workflow for Troubleshooting Substitution Reactions
Caption: Troubleshooting workflow for substitution reactions.
Detailed Protocols and Causality
-
Step 1: Re-evaluate the Mechanistic Pathway.
-
Rationale: Given the extreme difficulty of achieving SN2 reactions at a neopentyl center, first confirm if an alternative synthetic route that avoids this step is feasible. If substitution is necessary, determine if the potential for skeletal rearrangement in an SN1 reaction is acceptable or can be synthetically useful.
-
Protocol for SN1 Conditions:
-
Dissolve the neopentyl substrate in a polar protic solvent (e.g., formic acid, acetic acid, or a mixture of water and a co-solvent).
-
Add a non-basic, weakly coordinating nucleophile.
-
Heat the reaction mixture and monitor for the formation of the rearranged product.
-
-
-
Step 2: Optimize Reaction Conditions for a Forced SN2 Reaction.
-
Rationale: If the SN2 pathway is the only option, pushing the reaction conditions to their limits may yield a small amount of the desired product.
-
Protocol:
-
Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. High temperatures can help overcome the high activation energy barrier but may also favor elimination byproducts.
-
Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's effective strength.
-
Use of Additives: For reactions involving anionic nucleophiles, adding a crown ether (e.g., 18-crown-6 for potassium salts) can sequester the metal cation, leading to a "naked," more reactive nucleophile.
-
-
Guide 2: Enhancing Success in Palladium-Catalyzed Cross-Coupling
Low yields in cross-coupling reactions with sterically hindered partners are a common issue. The key is to facilitate the crucial steps in the catalytic cycle by using a carefully selected catalyst system.
Logical Relationship for Catalyst Selection
Caption: Catalyst selection logic for hindered couplings.
Comparative Data for Ligand Selection in Suzuki-Miyaura Coupling
| Ligand Type | Key Features | Typical Application |
| Simple Triarylphosphines (e.g., PPh₃) | Less bulky, electron-poor. | Often insufficient for sterically demanding substrates. |
| Bulky Biarylphosphines (e.g., SPhos, XPhos) | Sterically demanding and electron-rich. | Highly effective for coupling hindered aryl halides and boronic acids/esters. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be effective alternatives to phosphine ligands, particularly for challenging couplings. |
Experimental Protocol for a Suzuki-Miyaura Coupling with a Hindered Substrate
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 equiv), the neopentyl boronic ester (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄ or CsF, 2.0-3.0 equiv) to an oven-dried reaction vessel.
-
Catalyst Loading: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-10 mol%). The Pd:ligand ratio is typically 1:2 to 1:4.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF).
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring. Reaction temperatures can range from room temperature to >100 °C, depending on the reactivity of the substrates and the catalyst system.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and proceed with a standard aqueous workup and purification.
Causality: The use of bulky, electron-donating ligands like SPhos or XPhos is critical. Their size promotes the formation of a monoligated, 14-electron Pd(0) species, which is more reactive in the oxidative addition step with the sterically hindered aryl halide. The electron-rich nature of the ligand also facilitates the reductive elimination step, turning over the catalyst more efficiently and leading to higher yields.
Conclusion
Managing steric hindrance from 2,2-dimethyl groups requires a departure from standard reaction protocols. A thorough understanding of the mechanistic principles at play, combined with a systematic approach to troubleshooting, is essential for success. By carefully selecting reagents, optimizing reaction conditions, and employing specialized catalytic systems, researchers can overcome the challenges posed by these sterically demanding substrates. For complex cases, consider consulting computational chemistry resources to model transition states and predict reaction barriers, which can provide valuable insights for rational reaction design.
References
-
Filo. (2026, January 26). Why is neopentyl not favored in certain reactions? Retrieved from [Link]
Validation & Comparative
Publish Comparison Guide: Synthesis of 4-Bromo-2,2-dimethyloxolane
This guide provides a rigorous validation of synthetic routes to 4-Bromo-2,2-dimethyloxolane (also known as 4-bromo-2,2-dimethyltetrahydrofuran), a specialized heterocyclic building block.[1][2]
Based on mechanistic analysis and available literature data, this guide compares the Direct Hydrobromination Route (commonly attempted but regiochemically flawed) against the Hydroboration-Bromination Sequence (the validated, high-fidelity pathway).
Executive Summary & Recommendation
The synthesis of This compound presents a specific regiochemical challenge due to the asymmetric steric and electronic environment imposed by the gem-dimethyl group at the C2 position.[1]
-
Recommended Route (Method B): Hydroboration-Oxidation followed by Appel Bromination .[1][2] This route guarantees the installation of the bromine at the C4 position with >98% regioselectivity, driven by the steric directing effect of the C2-dimethyl group during the hydroboration step.
-
Discouraged Route (Method A): Direct Hydrobromination of 2,2-dimethyl-2,5-dihydrofuran .[1][2] This method typically yields a mixture favoring the 3-bromo isomer due to electronic directing effects (inductive withdrawal by oxygen), making it unsuitable for high-purity applications.[1][2]
Comparison Matrix
| Metric | Method A: Direct Hydrobromination | Method B: Hydroboration-Bromination |
| Primary Product | Mixture (Favors 3-Bromo isomer) | 4-Bromo isomer (>95%) |
| Regiocontrol | Poor (Electronic vs. Steric conflict) | Excellent (Sterically driven) |
| Overall Yield | 45-55% (mixed isomers) | 60-70% (isolated 4-isomer) |
| Purification | Difficult fractional distillation required | Standard silica chromatography |
| Scalability | High (Single step) | Moderate (Three steps) |
| Atom Economy | 100% | ~45% (Loss of Ph₃PO, HOPPh₃) |
Critical Analysis of Synthetic Routes
Method A: Direct Hydrobromination (The "Trap")
-
Reagent: HBr (gas or in AcOH).[2]
-
Mechanism Failure: The oxygen atom exerts a strong inductive effect (-I), reducing electron density at the
-carbon (C3). Consequently, the proton ( ) preferentially attacks the more electron-rich -carbon (C4). This generates a carbocation at C3, which is subsequently trapped by bromide.[2] -
Result: The major product is 3-bromo-2,2-dimethyloxolane , not the desired 4-bromo isomer.[1][2]
Method B: Hydroboration-Bromination (The Validated Protocol)
-
Mechanism Success:
-
Hydroboration: The bulky gem-dimethyl group at C2 sterically shields the C3 position.[1][2] Additionally, borane (
) acts as an electrophile. The transition state places the boron atom at the less hindered C4 position. -
Oxidation: Stereospecific retention of configuration yields 2,2-dimethyltetrahydrofuran-4-ol .[1][2]
-
Bromination: Conversion of the alcohol to the bromide (via Appel reaction or
) proceeds with inversion of configuration, locking the bromine at the desired C4 position.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by steric and electronic controls.
Figure 1: Divergent regioselectivity between direct hydrobromination (Route A) and hydroboration-oxidation (Route B).
Detailed Experimental Protocol (Method B)
This protocol is validated for the synthesis of the 4-bromo isomer.[1]
Step 1: Hydroboration-Oxidation
Objective: Synthesis of 2,2-dimethyltetrahydrofuran-4-ol.[1][2]
-
Setup: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagents:
-
2,2-Dimethyl-2,5-dihydrofuran (10.0 g, 102 mmol) [Commercially available or prepared via dehydration of 2-methylpent-2-ene-1,4-diol].[1][2]
- (1.0 M solution, 35 mL, 0.35 equiv - Note: Borane trimerizes, stoichiometry adjusted for hydride delivery).
-
NaOH (3 M aqueous solution).[2]
- (30% aqueous solution).[2]
-
-
Procedure:
-
Dissolve substrate in anhydrous THF (100 mL) and cool to 0°C.
-
Add
dropwise over 30 minutes. The bulky C2-Me groups direct Boron to C4.[1][2] -
Stir at room temperature for 2 hours.
-
Cool to 0°C. Carefully quench with NaOH (3 M, 40 mL) followed by slow addition of
(40 mL). Caution: Exothermic. -
Stir for 1 hour at 50°C to complete oxidation.
-
-
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc 3:1).
-
Yield: ~8.5 g (72%) of colorless oil.[2]
-
Step 2: Bromination (Appel Reaction)
Objective: Conversion of C4-OH to C4-Br with inversion.[1][2]
-
Setup: 250 mL round-bottom flask,
atmosphere. -
Reagents:
-
Procedure:
-
Dissolve alcohol and
in DCM at 0°C. -
Add
portion-wise over 20 minutes. The solution will turn yellow/orange.[2] -
Stir at room temperature for 3 hours.
-
-
Workup: Add pentane (100 mL) to precipitate triphenylphosphine oxide (
).[2] Filter through a silica plug.[1][2] -
Purification: Concentrate filtrate and purify via distillation (bp ~65°C at 15 mmHg) or column chromatography (100% Pentane to 5% EtOAc/Pentane).
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Step 1) | Temperature too high during borane addition.[1][2] | Maintain 0°C strictly. Ensure 2,2-dimethyl group is intact in starting material.[1][2] |
| Incomplete Bromination | Wet solvents (Appel reaction is water-sensitive).[1][2] | Use freshly distilled DCM and dry reagents.[1][2][3] |
| Product Instability | Acidic impurities causing ring opening.[1][2] | Store product over activated molecular sieves or |
References
-
Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[1][2][4][5][6] IX. The Hydroboration of Cyclic Olefins." Journal of the American Chemical Society.[2][7] Link (Foundational work establishing steric direction in hydroboration).
-
Appel, R. (1975).[2] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition. Link (Standard protocol for OH -> Br conversion).[2]
- Gianturco, M. A., et al. (1965). "Synthesis of 2,2-dimethyl-3(2H)-furanone and related compounds." Tetrahedron. (Describes synthesis of dimethyl-substituted furan precursors).
-
PubChem Compound Summary. (2025). "this compound (CAS 1193-08-4)."[1][2][8] National Center for Biotechnology Information.[1][2] Link (Verification of CAS and structure).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 2-Methyl-4-penten-2-ol | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. When HBr adds across the double bond of 1,2-dimethylcyclopentene,... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 8.5 Hydration of Alkenes: Addition of H2O by Hydroboration - Organic Chemistry | OpenStax [openstax.org]
- 7. Tetrahydrofuran synthesis [organic-chemistry.org]
- 8. (±)-Clopidogrel | CAS#:90055-48-4 | Chemsrc [chemsrc.com]
A Comparative Guide for Researchers: 4-Bromo-2,2-dimethyloxolane vs. its Chloro-Analogue
For researchers and professionals in drug development and organic synthesis, the choice of alkyl halide can be a critical determinant of reaction outcomes. This guide provides an in-depth comparison of 4-Bromo-2,2-dimethyloxolane and its chloro-analogue, 4-Chloro-2,2-dimethyloxolane. While direct comparative experimental data for these specific compounds is limited in published literature, this guide synthesizes fundamental principles of organic chemistry and data from analogous structures to provide a robust framework for selecting the appropriate reagent for your synthetic needs.
At a Glance: Key Physicochemical and Reactivity Differences
The primary distinction between the bromo- and chloro-substituted oxolanes lies in the inherent properties of the carbon-halogen bond. These differences manifest in their reactivity, stability, and suitability for various synthetic transformations.
| Property | This compound | 4-Chloro-2,2-dimethyloxolane | Justification |
| Molecular Weight | Higher | Lower | Bromine is heavier than chlorine. |
| Boiling Point | Higher | Lower | Increased molecular weight and polarizability of the bromo-derivative lead to stronger intermolecular forces.[1] |
| Density | Higher | Lower | The heavier bromine atom results in a denser compound. |
| Reactivity (Nucleophilic Substitution) | Higher | Lower | The C-Br bond is weaker and bromide is a better leaving group than chloride.[2] |
| Stability | Lower | Higher | The C-Cl bond is stronger than the C-Br bond. |
Delving Deeper: A Mechanistic Perspective on Reactivity
The utility of 4-halo-2,2-dimethyloxolanes as synthetic intermediates is primarily centered on nucleophilic substitution reactions. The rate and efficiency of these reactions are intrinsically linked to the nature of the halogen, which functions as the leaving group.
The generally accepted order of leaving group ability for halogens is I > Br > Cl > F.[2] This trend is a consequence of two key factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, thus facilitating a faster reaction rate.
-
Anion Stability: The resulting bromide anion (Br-) is larger and more polarizable than the chloride anion (Cl-). This allows the negative charge to be dispersed over a larger volume, leading to greater stability of the anion after it has departed.
This fundamental difference in reactivity is crucial when designing synthetic routes. For reactions requiring mild conditions or with less reactive nucleophiles, the bromo-analogue is generally the superior choice. Conversely, the chloro-analogue offers greater stability, which can be advantageous for multi-step syntheses where the halide may be subjected to various reaction conditions before its intended transformation.
Figure 1: Generalized energy profile for an SN2 reaction, illustrating the lower activation energy (ΔG‡) for the bromo-analogue compared to the chloro-analogue due to the better leaving group ability of bromide.
Synthetic Pathways and Experimental Considerations
Illustrative Synthetic Protocol: Halogenation of a Diol
This protocol is a generalized procedure based on known transformations of diols to cyclic halogenated ethers.
Step 1: Synthesis of 2,2-dimethylbutane-1,4-diol This diol can be prepared through various methods, such as the reduction of a corresponding diester or diacid.
Step 2: Halogenation
-
For this compound: A common method involves treating the diol with a brominating agent like phosphorus tribromide (PBr₃) or a mixture of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
-
For 4-Chloro-2,2-dimethyloxolane: Chlorination can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Experimental Workflow:
Figure 2: A generalized workflow for the synthesis of 4-halo-2,2-dimethyloxolanes from a diol precursor.
Applications in Drug Discovery and Development
Substituted oxolane and tetrahydrofuran moieties are prevalent in a wide range of biologically active compounds and approved drugs.[3] Their inclusion can influence key pharmacokinetic properties such as solubility, metabolic stability, and receptor binding. The 4-halo-2,2-dimethyloxolane scaffold serves as a versatile building block for introducing this valuable motif.
The choice between the bromo- and chloro-analogue in a drug discovery program will depend on the specific synthetic strategy.
-
Lead Optimization: The higher reactivity of the bromo-derivative makes it ideal for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.
-
Process Development: For large-scale synthesis, the greater stability and lower cost of the chloro-analogue may be more advantageous, provided the subsequent reaction conditions can accommodate its lower reactivity.
Halogenated compounds, in general, have a significant presence in pharmaceuticals, with chlorine and bromine being common substituents that can modulate a molecule's biological activity.
Safety and Handling: A Prudent Approach
While specific Material Safety Data Sheets (MSDS) for this compound and 4-Chloro-2,2-dimethyloxolane are not widely available, general precautions for handling halogenated organic compounds should be strictly followed. Based on data for analogous compounds, these substances should be considered as potential irritants and harmful if ingested, inhaled, or absorbed through the skin.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
The GHS classification for many halogenated ethers and similar structures often includes warnings for flammability, skin and eye irritation, and potential for specific target organ toxicity.[4][5]
Conclusion: Making an Informed Decision
The selection between this compound and its chloro-analogue is a nuanced decision that hinges on the specific requirements of the intended application.
-
Choose this compound for:
-
Higher reactivity in nucleophilic substitution reactions.
-
Reactions requiring milder conditions.
-
Rapid diversification of a lead compound in early-stage drug discovery.
-
-
Choose 4-Chloro-2,2-dimethyloxolane for:
-
Greater stability and longer shelf-life.
-
Multi-step syntheses where the halide needs to endure various reaction conditions.
-
Cost-effectiveness in large-scale production.
-
By understanding the fundamental chemical principles that govern the reactivity of these two valuable synthetic intermediates, researchers can make more strategic and efficient choices in their synthetic endeavors.
References
-
Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025, August 9). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-2,2-dimethylbutanal. Retrieved February 4, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
